molecular formula C22H26ClN3O4S B2506974 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride CAS No. 1190023-83-6

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride

Cat. No. B2506974
CAS RN: 1190023-83-6
M. Wt: 463.98
InChI Key: AETVKICPCPKANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride" is a chemically synthesized molecule that appears to be designed for pharmacological purposes, potentially as an antiallergy or anti-inflammatory agent. This compound is not directly mentioned in the provided papers, but its structure suggests it may share pharmacological properties with the compounds discussed in the papers, such as antiallergy, anti-inflammatory, or antifungal activities.

Synthesis Analysis

The synthesis of related thiazole-containing compounds typically involves the reaction of appropriate precursors such as acetophenone or chloroacetylbenzene with thiourea to form aminothiazoles, which are then further reacted to produce the desired compounds . For example, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involves condensation with ethyloxalyl chloride . Similarly, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves the formation of a dihydropyrazolo[4,3-c][1,2]benzothiazine moiety . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The presence of substituents on the thiazole ring, as well as the incorporation of additional heterocyclic systems, can significantly affect the chemical and pharmacological properties of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation with other reagents to form fused ring systems such as s-triazolo and 1,2,4-oxadiazolo . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can lead to variations in these properties, which in turn can affect their biological activity and pharmacokinetics . The compounds' characterization often involves spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Corrosion Inhibition

  • Experimental and Theoretical Studies on Benzothiazole Derivatives : Two benzothiazole derivatives were synthesized and evaluated for their corrosion inhibiting effect on steel in a hydrochloric acid solution. These derivatives showed higher inhibition efficiencies and stability compared to previously reported inhibitors, with their adsorption mechanism involving both physical and chemical means. Quantum chemical parameters were also calculated to correlate theoretical and experimental results (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

  • Synthesis of Novel Dipodal-Benzimidazole, Benzoxazole, and Benzothiazole Derivatives : New derivatives were prepared and screened for antimicrobial activity. These compounds showed excellent broad-spectrum antimicrobial activity against bacterial and fungal strains. The study emphasizes the potential of these heterocyclic compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Antioxidant Activity

  • Antioxidant Activity of Benzoxazolinonic and Benzothiazolinonic Derivatives : A series of benzazolone compounds were synthesized and evaluated for their antioxidant activity by inhibiting lipid peroxidation. The study highlighted the potential of phenolic compounds within this series for significant antioxidant activities and their protective action against cytotoxicity in endothelial cells (Yekini et al., 2009).

Synthesis and Characterization of Derivatives

  • Reactions of Anthranilamide with Isocyanates : A method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one was developed. This study contributes to the synthetic chemistry of heterocyclic compounds and their potential applications in various fields (Chern et al., 1988).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S.ClH/c1-24(2)10-6-11-25(21(26)9-12-27-16-7-4-3-5-8-16)22-23-17-13-18-19(29-15-28-18)14-20(17)30-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETVKICPCPKANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCOC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.